molecular formula C28H36S2 B12933086 2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12933086
M. Wt: 436.7 g/mol
InChI Key: PZHRKBLANQLVMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel–Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the resulting ketone group . The reduction stage is often the limiting step in the synthesis, and various methods have been studied to optimize this process. Hydrazine hydrate has been found to be an effective reducing agent for this purpose .

Chemical Reactions Analysis

2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: As mentioned earlier, the reduction of the ketone group is a crucial step in its synthesis.

    Substitution: Various substitution reactions can be performed on this compound, particularly electrophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism by which 2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily related to its electronic properties. As an organic semiconductor, it facilitates the transport of charge carriers (electrons and holes) in electronic devices. The molecular structure allows for efficient π-π stacking, which enhances charge mobility and overall device performance .

Comparison with Similar Compounds

2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which can be tailored to optimize its properties for specific applications.

Properties

Molecular Formula

C28H36S2

Molecular Weight

436.7 g/mol

IUPAC Name

2-tetradecyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C28H36S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-19-20-24-26(21-22)30-27-23-17-14-15-18-25(23)29-28(24)27/h14-15,17-21H,2-13,16H2,1H3

InChI Key

PZHRKBLANQLVMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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